

# Technical Profile: 2-Methoxyisonicotinoyl Chloride

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2-methoxyisonicotinoyl chloride

CAS No.: 193538-79-3

Cat. No.: B071095

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Precision Reagents in Medicinal Chemistry[1][2][3][4]

## Executive Summary

**2-Methoxyisonicotinoyl chloride** (CAS: 193538-79-3) is a critical electrophilic pyridine intermediate used extensively in the synthesis of heterocycles for drug discovery.[1][2][3] As an acyl chloride derivative of isonicotinic acid, it serves as a "warhead" for installing the 2-methoxypyridine-4-carbonyl moiety into complex scaffolds, particularly kinase inhibitors and Aryl Hydrocarbon Receptor (AHR) agonists. This guide provides a definitive analysis of its nomenclature, synthesis, mechanistic behavior, and application in pharmaceutical workflows.

## Nomenclature & Structural Identity

The naming of this compound bridges historical trivial names with systematic IUPAC rules. Understanding this distinction is vital for database searching and patent analysis.

## IUPAC Analysis

- Systematic Name: 2-Methoxypyridine-4-carbonyl chloride[2][5]
  - Parent Structure: Pyridine (heterocyclic ring).
  - Principal Group: Carbonyl chloride (-COCl) at position 4 (highest priority).

- Substituent: Methoxy group (-OCH<sub>3</sub>) at position 2.
- Retained/Trivial Name:**2-Methoxyisonicotinoyl chloride**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)
  - "Isonicotinic acid" is the retained name for pyridine-4-carboxylic acid.
  - The acyl group is "isonicotinoyl".
  - The substituent is placed at position 2 relative to the nitrogen (position 1).

## Chemical Identifiers

Identifier	Value
CAS Number	193538-79-3
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNO <sub>2</sub>
Molecular Weight	171.58 g/mol
SMILES	<chem>COC1=NC=CC(=C1)C(=O)Cl</chem>
InChI Key	NDNSYURGNSEPDJ-UHFFFAOYSA-N

## Synthetic Pathways & Mechanistic Insight

The synthesis of **2-methoxyisonicotinoyl chloride** is a classic nucleophilic acyl substitution, typically generated in situ or isolated via distillation. The preferred route utilizes 2-methoxyisonicotinic acid as the precursor.

## The Chlorination Protocol

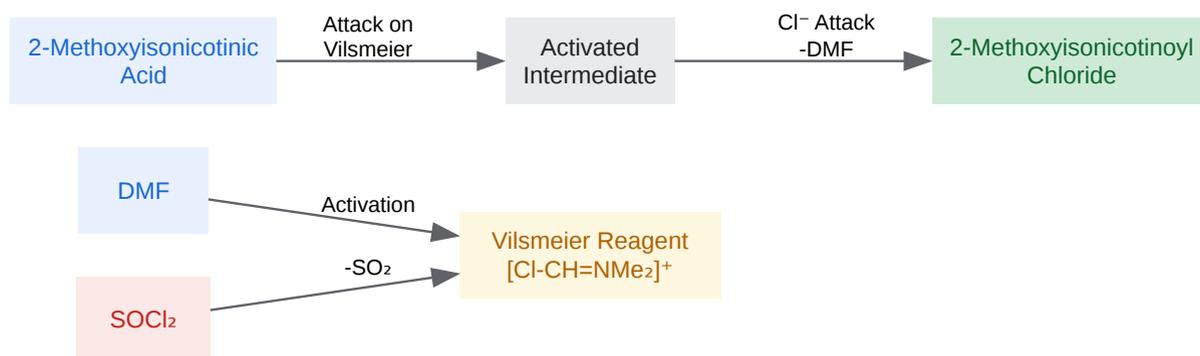
Two primary reagents are employed:[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Thionyl Chloride (SOCl<sub>2</sub>): Economical, produces gaseous byproducts (SO<sub>2</sub>, HCl). Requires reflux.[\[9\]](#)
- Oxalyl Chloride ((COCl)<sub>2</sub>): Milder, operates at room temperature, produces CO, CO<sub>2</sub>, and HCl.[\[10\]](#) Preferred for sensitive substrates.

## Catalytic Mechanism (The Vilsmeier Pathway)

The addition of N,N-Dimethylformamide (DMF) is not merely solvent-related; it is catalytic.[10] DMF reacts with the chlorinating agent to form the electrophilic Vilsmeier-Haack reagent (chloroiminium ion), which activates the carboxylic acid more effectively than the bulk chlorinating agent.

### Diagram 1: DMF-Catalyzed Activation Mechanism



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Caption: The catalytic cycle where DMF is converted to the active Vilsmeier reagent, facilitating the conversion of the acid to the acid chloride.[8]

## Reactivity Profile & Handling

### Electrophilicity

The pyridine nitrogen acts as an electron sink, making the carbonyl carbon at position 4 highly electrophilic. However, the 2-methoxy group is electron-donating (via resonance), which slightly modulates this reactivity compared to unsubstituted isonicotinoyl chloride, potentially reducing the rate of hydrolysis slightly but maintaining high reactivity toward amines.

### Stability & Storage

- **Moisture Sensitivity:** Hydrolyzes rapidly to 2-methoxyisonicotinic acid and HCl upon contact with atmospheric moisture.
- **Storage:** Must be stored under inert gas (Argon/Nitrogen) at 2–8°C.

- Hazards: Corrosive and lachrymator.[11]

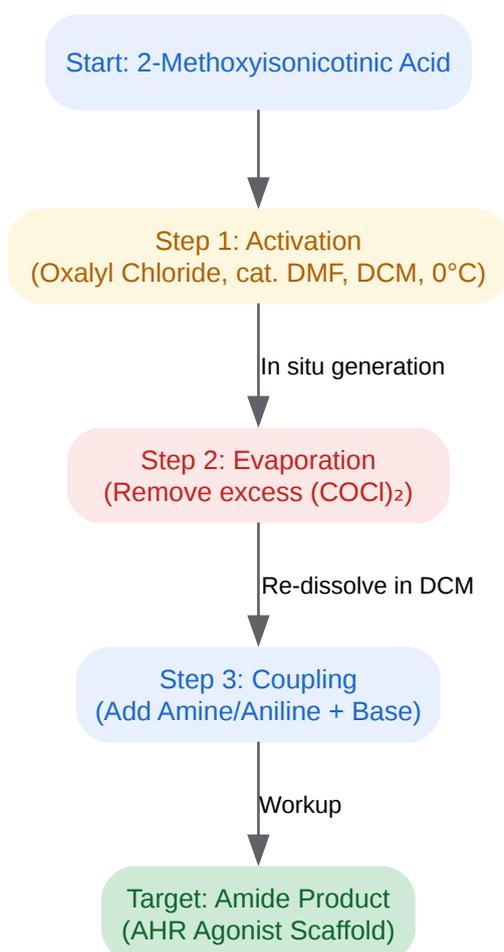
## Applications in Drug Discovery

This intermediate is a linchpin in the synthesis of Aryl Hydrocarbon Receptor (AHR) agonists and various kinase inhibitors.

### Case Study: AHR Agonist Synthesis

In patent WO2021127301A1, **2-methoxyisonicotinoyl chloride** is used to acylate an aniline derivative. This reaction demonstrates the compound's utility in building "privileged structures" where the pyridine ring interacts with the target protein's binding pocket.

#### Diagram 2: Experimental Workflow for Amide Coupling



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Caption: Generalized workflow for converting the acid precursor to the active pharmaceutical ingredient (API) intermediate.

## Experimental Protocol: Synthesis & Isolation

Objective: Synthesis of **2-methoxyisonicotinoyl chloride** from 2-methoxyisonicotinic acid.

### Materials

- 2-Methoxyisonicotinic acid (1.0 eq)
- Thionyl Chloride (SOCl<sub>2</sub>) (5.0 eq) or Oxalyl Chloride (1.5 eq)
- DMF (Catalytic, 2-3 drops)
- Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[10]

### Procedure (Oxalyl Chloride Method - Recommended)

- Setup: Flame-dry a 2-neck round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
- Suspension: Charge the flask with 2-methoxyisonicotinic acid (e.g., 5.0 g) and anhydrous DCM (50 mL).
- Catalysis: Add 2 drops of anhydrous DMF.
- Addition: Cool to 0°C. Add oxalyl chloride dropwise via syringe over 15 minutes. Gas evolution (CO/CO<sub>2</sub>) will be observed.[10]
- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours until the solution becomes clear (indicating consumption of the acid).
- Isolation: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove solvent and excess oxalyl chloride.
- Chase: Co-evaporate with anhydrous toluene (2x) to remove traces of HCl.

- Result: The residue is **2-methoxyisonicotinoyl chloride** (typically a yellow/orange oil or low-melting solid), used directly in the next step without further purification to avoid hydrolysis.

## Quality Control (Self-Validating)

- Visual Check: Transition from suspension to clear solution indicates conversion.
- Derivatization Test: Take an aliquot, quench with methanol. Analyze by LC-MS. A peak shift from Acid (M+1) to Methyl Ester (M+15) confirms the Acid Chloride was present.

## References

- PubChem. (2025).[6] 2-Chloro-6-methoxyisonicotinoyl chloride (Compound Summary). National Library of Medicine. [\[Link\]](#)(Note: Structural analog used for property extrapolation).
- World Intellectual Property Organization. (2021). WO2021127301A1 - 4-phenyl-n-(phenyl)thiazol-2-amine derivatives and related compounds as aryl hydrocarbon receptor (AHR) agonists.[12] Google Patents.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Vilsmeier-Haack mechanism).

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- 1. [scribd.com](https://www.scribd.com) [[scribd.com](https://www.scribd.com)]
- 2. [echemi.com](https://www.echemi.com) [[echemi.com](https://www.echemi.com)]
- 3. 193001-96-6|4-(Chloromethyl)-2-methoxypyridine hydrochloride|BLD Pharm [[bldpharm.com](https://www.bldpharm.com)]
- 4. [atlantic-chemicals.com](https://www.atlantic-chemicals.com) [[atlantic-chemicals.com](https://www.atlantic-chemicals.com)]
- 5. [echemi.com](https://www.echemi.com) [[echemi.com](https://www.echemi.com)]

- [6. 764708-20-5 | 1-\(2-Methoxypyridin-4-yl\)ethanone - AiFChem \[aifchem.com\]](#)
- [7. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](#)
- [8. US5767330A - Process for preparing alkyl chlorides - Google Patents \[patents.google.com\]](#)
- [9. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](#)
- [10. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [11. Oxalyl chloride - Wikipedia \[en.wikipedia.org\]](#)
- [12. WO2021127301A1 - 4-phenyl-n-\(phenyl\)thiazol-2-amine derivatives and related compounds as aryl hydrocarbon receptor \(ahr\) agonists for the treatment of e.g. angiogenesis implicated or inflammatory disorders - Google Patents \[patents.google.com\]](#)
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